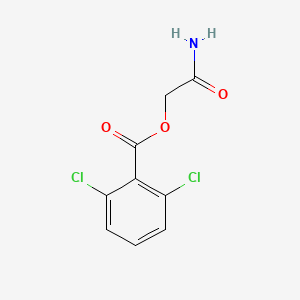

Carbamoylmethyl 2,6-dichlorobenzoate

Cat. No. B8717307

M. Wt: 248.06 g/mol

InChI Key: DSKNJAVPEWIGAV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04309566

Procedure details

A sample of 5.9 grams (0.105 mole) of potassium hydroxide was ground to a powder and placed in the reaction vessel. To this was added 270 ml of dry toluene, followed by 20.0 grams (0.105 mole) of 2,6-dichlorobenzoic acid. The stirred reaction mixture was heated under reflux while the water by-product was collected by azeotropic distillation using a Dean-Stark trap. A total of 2.8 ml of water was collected during a 30-minute period. At the end of this time the reaction mixture was cooled slightly and 2.0 grams of 1,4,7,10,13,16-hexaoxacyclooctadecane, followed by 9.8 grams (0.105 mole) of chloroacetamide were added. Upon completion of the addition the reaction mixture was heated under reflux for 18 hours. the reaction mixture was cooled to ambient temperature and the toluene layer was separated from the two-phase system and washed with one portion of 100 ml of water. An emulsion formed but was broken up by the addition of 100 ml of ethyl acetate. The organic layer was separated and dried with sodium sulfate. The mixture was filtered, and the filtrate evaporated under reduced pressure to a residual semi-solid. The solid was recrystallized twice from high-boiling petroleum ether-ethyl acetate using decolorizing carbon to give 12.6 grams of (aminocarbonyl)methyl 2,6-dichlorobenzoate; mp 113.5°-115.5°. The ir and the nmr spectra were consistent with the proposed structure.

Identifiers

|

REACTION_CXSMILES

|

[OH-].[K+].C1(C)C=CC=CC=1.[Cl:10][C:11]1[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[C:12]=1[C:13]([OH:15])=[O:14].Cl[CH2:22][C:23]([NH2:25])=[O:24]>C(OCC)(=O)C.O>[Cl:10][C:11]1[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[C:12]=1[C:13]([O:15][CH2:22][C:23]([NH2:25])=[O:24])=[O:14] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5.9 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

270 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C(=O)O)C(=CC=C1)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

9.8 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(=O)N

|

Step Five

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The stirred reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was collected by azeotropic distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A total of 2.8 ml of water was collected during a 30-minute period

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

At the end of this time the reaction mixture was cooled slightly

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon completion of the addition the reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 18 hours

|

|

Duration

|

18 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the toluene layer was separated from the two-phase system

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with one portion of 100 ml of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An emulsion formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate evaporated under reduced pressure to a residual semi-solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was recrystallized twice from high-boiling petroleum ether-ethyl acetate using

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C(=O)OCC(=O)N)C(=CC=C1)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 12.6 g | |

| YIELD: CALCULATEDPERCENTYIELD | 48.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |